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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

TSR-011 (belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and

Tropomyosin Receptor Kinase (TRK) family members. Due to the discontinuation of its clinical

development, publicly available data is limited. This document synthesizes the available

preclinical and early clinical information to offer a detailed understanding of its biochemical

activity and cellular effects.

Introduction
TSR-011 is an orally available small molecule inhibitor designed to target both ALK and the

TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Aberrant activation of

these kinases through genetic alterations such as gene rearrangements, mutations, and

amplifications is a known driver in various cancers.[2] TSR-011 was developed to provide a

therapeutic option for patients with tumors harboring these specific genetic drivers.[1]

Kinase Selectivity Profile
TSR-011 exhibits potent inhibitory activity against both wild-type ALK and the TRK kinase

family. The available data on its half-maximal inhibitory concentration (IC50) values are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b606013?utm_src=pdf-interest
https://www.benchchem.com/product/b606013?utm_src=pdf-body
https://www.benchchem.com/product/b606013?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31217479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738096/
https://www.benchchem.com/product/b606013?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31217479/
https://www.benchchem.com/product/b606013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Inhibitory Activity of TSR-011 against
Target Kinases

Kinase Target IC50 (nM) Notes

Wild-Type ALK 0.7 Highly potent inhibition.

TRKA < 3
Potent inhibition across the

TRK family.

TRKB < 3
Potent inhibition across the

TRK family.

TRKC < 3
Potent inhibition across the

TRK family.

Data compiled from publicly available preclinical information.

Table 2: Activity of TSR-011 against ALK Resistance
Mutations

ALK Mutant Fold Potency vs. Crizotinib Notes

L1196M (Gatekeeper) ~200x more potent

Addresses a common

mechanism of acquired

resistance to first-generation

ALK inhibitors.

R1275Q ~10x more potent

Demonstrates activity against

another clinically relevant

resistance mutation.

This data highlights the potential of TSR-011 to overcome known resistance mechanisms to

other ALK inhibitors.

While a comprehensive kinome-wide selectivity panel for TSR-011 is not publicly available,

preclinical studies have suggested a high degree of selectivity for ALK and TRK kinases.

Signaling Pathways
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TSR-011 exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated

by ALK and TRK kinases. These pathways are crucial for cell proliferation, survival, and

differentiation.

ALK Signaling Pathway
Oncogenic ALK fusions or mutations lead to the constitutive activation of several key

downstream signaling pathways, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.

PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.

JAK-STAT Pathway: Contributes to cell survival and proliferation.

PLCγ Pathway: Involved in cell growth and differentiation.

The following diagram illustrates the points of inhibition by TSR-011 within the ALK signaling

cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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